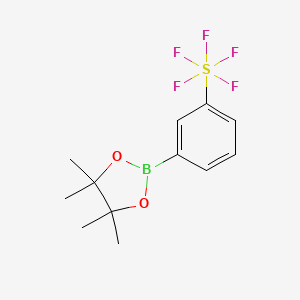
4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane
描述
4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane is a fluorinated building block widely used in organic synthesis. This compound is particularly valuable due to its ability to participate in Suzuki cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .
作用机制
Target of Action
The primary target of 3-([Pentafluorothio)benzeneboronic acid, pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronate ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organohalide with the boronate ester in the presence of a palladium catalyst . The palladium catalyst facilitates the transmetalation process, where the boronate ester is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by 3-([Pentafluorothio)benzeneboronic acid, pinacol ester . This reaction allows for the formation of larger molecular scaffolds, which are essential in various areas of organic synthesis .
Pharmacokinetics
The reaction conditions are exceptionally mild and functional group tolerant, contributing to the compound’s stability and reactivity .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of larger molecular structures . This is particularly valuable in organic synthesis, where the creation of complex molecular architectures is often required .
Action Environment
The efficacy and stability of 3-([Pentafluorothio)benzeneboronic acid, pinacol ester are influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling . The reaction is known for its mild and functional group tolerant conditions, which can impact the compound’s performance . Additionally, the presence of a palladium catalyst is crucial for the transmetalation process .
生化分析
Biochemical Properties
3-([Pentafluorothio)benzeneboronic acid, pinacol ester plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The compound is utilized in Suzuki-Miyaura coupling reactions, where it reacts with organohalides to form larger molecular structures. This interaction is crucial for the synthesis of complex organic molecules .
Molecular Mechanism
At the molecular level, 3-([Pentafluorothio)benzeneboronic acid, pinacol ester exerts its effects through binding interactions with biomolecules. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium complexes, facilitating the formation of carbon-carbon bonds. This process involves the transfer of the boronic ester group to the palladium catalyst, enabling the coupling reaction to proceed efficiently .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 3-([Pentafluorothio)benzeneboronic acid, pinacol ester are important considerations. The compound is generally stable under standard storage conditions, but its reactivity can be influenced by factors such as temperature and pH. Long-term effects on cellular function have not been extensively studied, but the compound’s stability suggests it can be used reliably in various synthetic applications .
Metabolic Pathways
3-([Pentafluorothio)benzeneboronic acid, pinacol ester is involved in metabolic pathways related to organic synthesis. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. The compound’s role in Suzuki-Miyaura coupling reactions highlights its importance in synthetic chemistry, where it contributes to the construction of complex molecular structures .
Subcellular Localization
The subcellular localization of 3-([Pentafluorothio)benzeneboronic acid, pinacol ester has not been extensively studied. Its involvement in synthetic reactions suggests it may localize to specific cellular compartments where these reactions occur. Targeting signals or post-translational modifications could direct the compound to specific organelles, influencing its activity and function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane typically involves the reaction of pentafluorothiobenzene with boronic acid derivatives under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized for scalability, including temperature control, pressure regulation, and efficient mixing .
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include organohalides and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides. Substitution reactions typically yield a variety of substituted benzene derivatives .
科学研究应用
4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane has numerous applications in scientific research:
相似化合物的比较
Similar Compounds
Phenylboronic Acid, Pinacol Ester: Another boronic ester used in Suzuki cross-coupling reactions, but without the fluorinated group.
Benzylboronic Acid, Pinacol Ester: Similar in structure but with a benzyl group instead of a pentafluorothio group.
Uniqueness
4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane is unique due to the presence of the pentafluorothio group, which provides distinct electronic and steric properties. This makes it particularly useful in the synthesis of fluorinated organic molecules and in applications requiring high stability and reactivity .
属性
IUPAC Name |
pentafluoro-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF5O2S/c1-11(2)12(3,4)20-13(19-11)9-6-5-7-10(8-9)21(14,15,16,17)18/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISODYTWOQOJZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286278-35-0 | |
| Record name | 3-([Pentafluorothio)benzeneboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1433654.png)
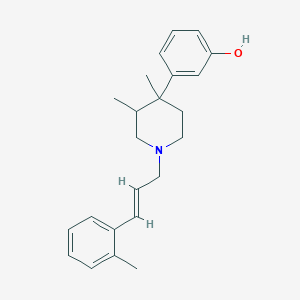
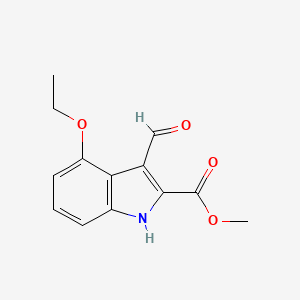


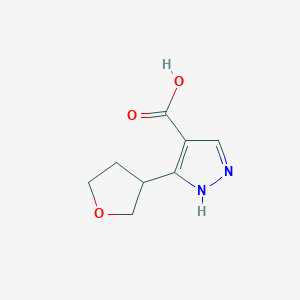
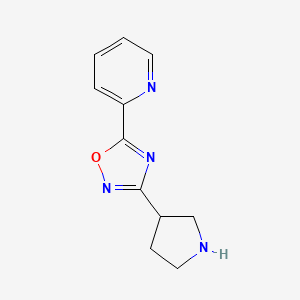
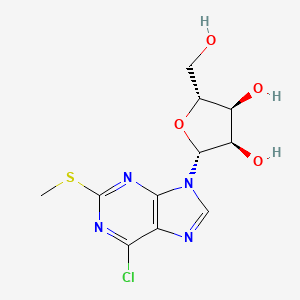

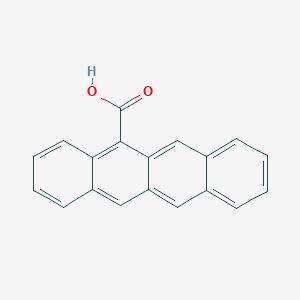
![[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B1433667.png)
![{4-[(3-Methylphenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1433669.png)
